

1-Bromotridecane-D27 structural information and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromotridecane-D27

Cat. No.: B1472746

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An In-depth Technical Guide to 1-Bromotridecane-D27

This technical guide provides comprehensive structural information, the Chemical Abstracts Service (CAS) number, and relevant physicochemical properties of **1-Bromotridecane-D27**. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document also outlines general experimental protocols and logical workflows relevant to the application of deuterated alkyl halides.

Structural Information and Properties

1-Bromotridecane-D27 is the fully deuterated analog of 1-Bromotridecane. In this molecule, all 27 hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution is invaluable for a variety of scientific applications, particularly in tracer studies for drug metabolism and pharmacokinetics, and as an internal standard in mass spectrometry.[\[1\]](#)

Chemical Structure:

- Common Name: **1-Bromotridecane-D27**
- IUPAC Name: 1-bromo(perdeuterio)tridecane
- Molecular Formula: $C_{13}BrD_{27}$ [\[2\]](#)

A comparison of the key properties of **1-Bromotridecane-D27** and its non-deuterated counterpart, 1-Bromotridecane, is presented below.

Table 1: Physicochemical Properties

Property	1-Bromotridecane-D27	1-Bromotridecane
CAS Number	349553-91-9	765-09-3[3]
Molecular Formula	$C_{13}BrD_{27}$	$C_{13}H_{27}Br$
Molecular Weight	290.424 g/mol	263.26 g/mol
Exact Mass	289.299 Da	262.130 Da
Melting Point	Not available	4-7 °C
Boiling Point	Not available	148-150 °C at 10 mmHg
Density	Not available	1.03 g/mL at 25 °C
Refractive Index	Not available	$n_{20/D}$ 1.459

Applications in Research and Development

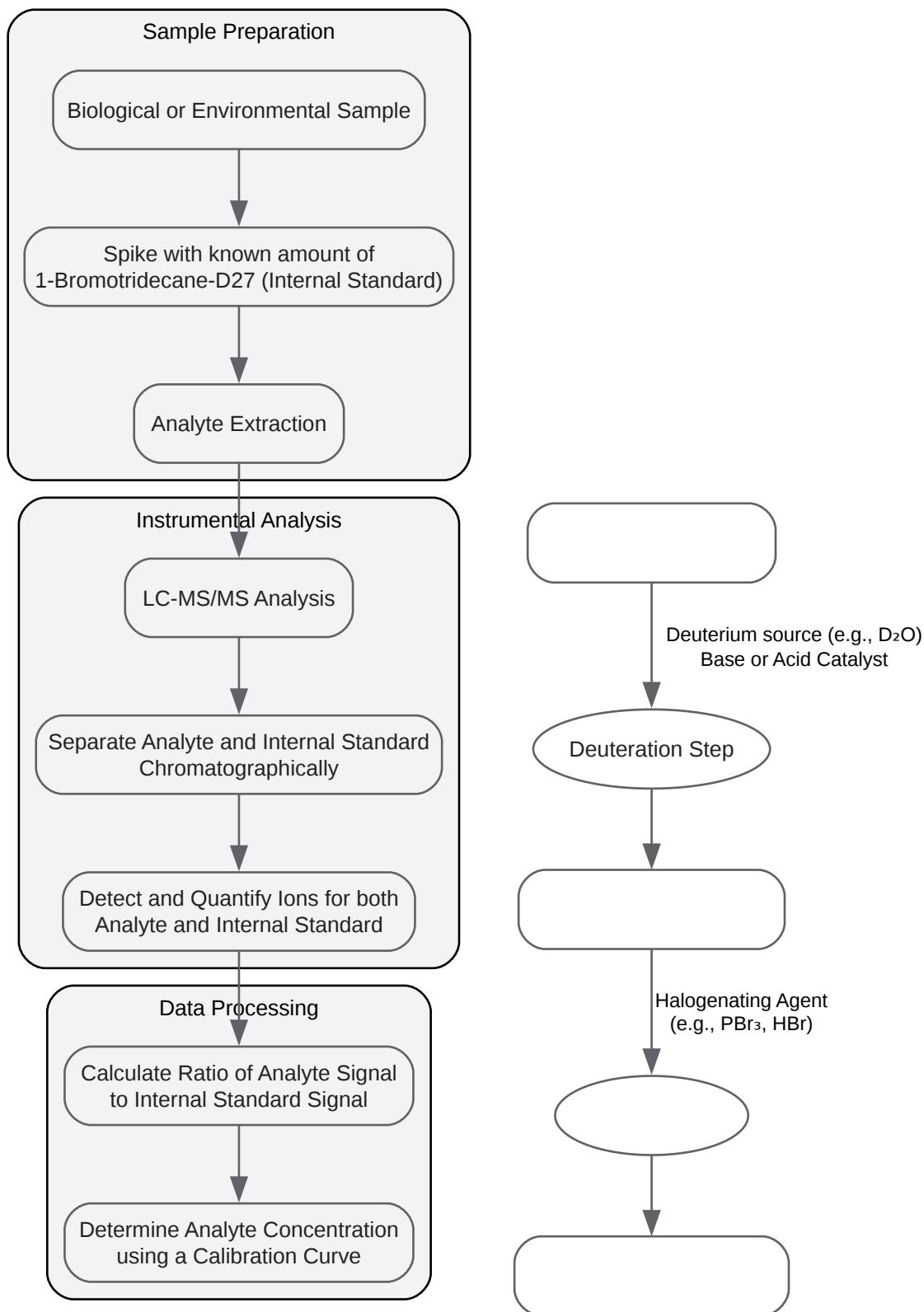
Deuterated compounds like **1-Bromotridecane-D27** are powerful tools in scientific research. The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This is particularly relevant in drug metabolism, where the cleavage of a carbon-hydrogen bond is often a rate-determining step. The stronger carbon-deuterium bond can slow down metabolism, potentially improving a drug's pharmacokinetic profile.

Primary applications include:

- Internal Standards in Mass Spectrometry: Deuterated compounds are widely used as internal standards for quantitative mass spectrometry assays due to their similar chemical behavior to the analyte but distinct mass.
- Metabolic Tracers: As a stable, non-radioactive isotope, deuterium can be used to trace the metabolic fate of molecules in living organisms.
- NMR Spectroscopy: While deuterated solvents are common in 1H NMR, compounds with specific deuterium labels can be studied with 2H NMR to probe molecular structure and

dynamics.

The logical workflow for using a deuterated compound as an internal standard in a quantitative analysis is depicted below.

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References

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- To cite this document: BenchChem. [1-Bromotridecane-D27 structural information and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1472746#1-bromotridecane-d27-structural-information-and-cas-number>

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